molecular formula C12H10ClNO3 B170189 N-(4-Chloro-4-oxobutyl)phthalimide CAS No. 10314-06-4

N-(4-Chloro-4-oxobutyl)phthalimide

Cat. No. B170189
CAS RN: 10314-06-4
M. Wt: 251.66 g/mol
InChI Key: STXHPGKNMJVJKL-UHFFFAOYSA-N
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Description

“N-(4-Chloro-4-oxobutyl)phthalimide” is a chemical compound . It is also known as “4-(Phthalimid-1-yl)butanoyl chloride” or "4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanoyl chloride" . Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol.


Synthesis Analysis

The synthesis of phthalimides, such as “N-(4-Chloro-4-oxobutyl)phthalimide”, can be achieved through various methods. One common method is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides (Gabriel Synthesis) are popular alternative approaches .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-4-oxobutyl)phthalimide” consists of a phthalimide group attached to a 4-chloro-4-oxobutyl group. The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .


Chemical Reactions Analysis

Phthalimides, including “N-(4-Chloro-4-oxobutyl)phthalimide”, can undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .

Scientific Research Applications

Antineoplastic Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells . The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment .
  • Methods of Application : A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were tested and evaluated in vitro .
  • Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Methods of Application : Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Results : (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) showed remarkable anti-microbial activity. Its activity against Bacillus subtilis was 133%, 106% and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime and gentamicin, respectively .

Synthesis of Imide Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Phthalimides have been used in the synthesis of a wide range of imide derivatives .
  • Methods of Application : An economical and practical method for the synthesis of a wide range of imide derivatives has been developed by using inexpensive and readily available reagents under mild conditions .
  • Results : This method has been used to synthesize a variety of imide derivatives .

Oxidation of 4-Oxo-4-Arylbutanoic Acids

  • Scientific Field : Physical Chemistry
  • Summary of Application : N-bromophthalimide has been used in the oxidation of a series of substituted 4-oxobutanoic acids .
  • Methods of Application : The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C .
  • Results : The total reaction is second-order, first-order each in oxidant and substrate. The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

Synthesis of Imide Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Phthalimides have been used in the synthesis of a wide range of imide derivatives .
  • Methods of Application : An economical and practical method for the synthesis of a wide range of imide derivatives has been developed by using inexpensive and readily available reagents under mild conditions .
  • Results : This method has been used to synthesize a variety of imide derivatives .

Oxidation of 4-Oxo-4-Arylbutanoic Acids

  • Scientific Field : Physical Chemistry
  • Summary of Application : N-bromophthalimide has been used in the oxidation of a series of substituted 4-oxobutanoic acids .
  • Methods of Application : The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C .
  • Results : The total reaction is second-order, first-order each in oxidant and substrate. The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXHPGKNMJVJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344178
Record name N-(4-Chloro-4-oxobutyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-4-oxobutyl)phthalimide

CAS RN

10314-06-4
Record name N-(4-Chloro-4-oxobutyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10314-06-4
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